A Technical Guide to the Synthesis and Characterization of Sulfamoyl Chloride
A Technical Guide to the Synthesis and Characterization of Sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of sulfamoyl chloride, a versatile reagent in organic chemistry. This document details established synthetic protocols, presents quantitative data in a clear format, and offers insights into the compound's structural and spectroscopic properties.
Synthesis of Sulfamoyl Chloride
The most prevalent and efficient method for the synthesis of sulfamoyl chloride (ClH₂NO₂S) involves the reaction of chlorosulfonyl isocyanate (CSI) with a proton source, most commonly formic acid. This method is favored for its safety and high yield compared to direct hydrolysis with water.[1]
Synthesis from Chlorosulfonyl Isocyanate and Formic Acid
This process leverages the high reactivity of the isocyanate group in CSI, which readily reacts with formic acid to produce sulfamoyl chloride, carbon dioxide, and carbon monoxide.[1][2] The reaction is typically performed in an inert solvent, such as toluene or dichloromethane.[2][3]
Reaction Scheme:
A key advantage of using formic acid over water is the gentler reaction profile, which mitigates the hazards associated with the highly exothermic and boisterous gas evolution that can occur with water.[1][3] For industrial-scale applications, the use of a carboxamide catalyst, such as N,N-dimethylformamide or N,N-dimethyl acetamide, has been shown to prevent thermal accumulation processes, further enhancing the safety of the procedure.[3]
Experimental Protocol:
A detailed experimental protocol for the laboratory-scale synthesis of sulfamoyl chloride is as follows[2]:
Caution: This experiment must be performed in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide and carbon monoxide.[2]
Into a 250 mL round-bottom flask, introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol).
Establish an inert atmosphere (e.g., using nitrogen gas).
Slowly add formic acid (7.54 mL, 200 mmol) to the flask.
Add toluene (60 mL) to the reaction mixture.
Stir the resulting mixture for 10 hours at 23°C.
Following the reaction, remove the solvent under reduced pressure to yield the final product as a crystalline solid.
The product can often be used in subsequent steps without further purification.[2]
Quantitative Data for Synthesis
The following table summarizes the quantitative data for the synthesis of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid.
| Parameter | Value | Reference |
| Reactants | ||
| Chlorosulfonyl Isocyanate | 200 mmol | [2] |
| Formic Acid | 200 mmol | [2] |
| Solvent | ||
| Toluene | 60 mL | [2] |
| Reaction Conditions | ||
| Temperature | 23°C | [2] |
| Time | 10 hours | [2] |
| Atmosphere | Inert | [2] |
| Product | ||
| Sulfamoyl Chloride | 23 g | [2] |
| Yield | Quantitative | [2] |
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of sulfamoyl chloride from chlorosulfonyl isocyanate and formic acid.
Characterization of Sulfamoyl Chloride
The characterization of sulfamoyl chloride is crucial for confirming its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical Properties
| Property | Value | Reference |
| Molecular Formula | ClH₂NO₂S | [4] |
| Molecular Weight | 115.54 g/mol | [4] |
| Melting Point | 40-41 °C | |
| Boiling Point | 100-105 °C at 4 mmHg | |
| Appearance | Crystalline solid | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy:
Sulfonyl chlorides exhibit characteristic strong absorption bands in the infrared spectrum.[5] For sulfonyl chlorides in general, these bands are typically observed in the following regions:
-
1410-1370 cm⁻¹: Asymmetric S=O stretching
-
1204-1166 cm⁻¹: Symmetric S=O stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Mass spectrometry of sulfonyl chlorides can be informative. For instance, in the mass spectrum of butane-1-sulfonyl chloride, a characteristic ion peak at m/z 99, corresponding to the sulfonyl chloride group, is observed.[5] This peak also exhibits an A+2 peak at m/z 101 due to the presence of the ³⁷Cl isotope.[5]
Applications in Drug Development and Organic Synthesis
Sulfamoyl chloride is a key intermediate in the synthesis of a wide range of biologically active compounds.[7] The sulfamoyl moiety (H₂NSO₂-) is a critical pharmacophore in numerous drugs. Sulfamoyl chloride's utility stems from its ability to react with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfamate esters, respectively.[8]
The synthesis of N-substituted sulfamoyl chlorides, which are also valuable synthetic intermediates, can be achieved through various methods, including the reaction of an amine hydrochloride with sulfuryl chloride.[9] However, the use of chlorosulfonyl isocyanate provides a more versatile route to a broader range of sulfamoyl chlorides and their derivatives.[9][10]
The following diagram illustrates the central role of sulfamoyl chloride in the synthesis of sulfonamides and sulfamate esters.
References
- 1. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Sulfamoyl Chloride synthesis - chemicalbook [chemicalbook.com]
- 3. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Sulfamoyl Chloride(7778-42-9) 1H NMR spectrum [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
